molecular formula C12H17BClNO2 B14854467 (4-Chloro-5-methylpyridin-2-YL)boronic acid pinacol ester

(4-Chloro-5-methylpyridin-2-YL)boronic acid pinacol ester

Cat. No.: B14854467
M. Wt: 253.53 g/mol
InChI Key: NLXHTOIFAYLWAS-UHFFFAOYSA-N
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Description

(4-Chloro-5-methylpyridin-2-YL)boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-methylpyridin-2-YL)boronic acid pinacol ester typically involves the reaction of 4-chloro-5-methylpyridine with a boronic acid derivative. One common method is the reaction of 4-chloro-5-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-methylpyridin-2-YL)boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, such as oxidation and substitution, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate, tetrakis(triphenylphosphine)palladium(0)

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Reaction Conditions: Elevated temperatures (80-100°C), inert atmosphere (nitrogen or argon)

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chloro-5-methylpyridin-2-YL)boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-5-methylpyridin-2-YL)boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for synthesizing complex organic molecules.

Properties

Molecular Formula

C12H17BClNO2

Molecular Weight

253.53 g/mol

IUPAC Name

4-chloro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H17BClNO2/c1-8-7-15-10(6-9(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3

InChI Key

NLXHTOIFAYLWAS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=N2)C)Cl

Origin of Product

United States

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